4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt involves several steps. Typically, the synthetic route includes the reaction of appropriate pyrimidine derivatives with dithiocarboxylic acid derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient production .
Chemical Reactions Analysis
4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt undergoes various chemical reactions, including:
Scientific Research Applications
4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Compared to other similar compounds, 4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt exhibits unique properties due to its specific functional groups and molecular structure . Similar compounds include:
4-Amino-5-[(methylthio)methyl]-2-methypyrimidine: This compound has a similar pyrimidine core but differs in the substituent groups, leading to different chemical reactivity and biological activity.
4-Amino-5-[(ethylcarboxyamino)methyl]-2-methypyrimidine: Another related compound with variations in the carboxyamino group, affecting its solubility and interaction with biological targets.
Biological Activity
4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine ammonium salt (CAS 856973-53-0) is a compound of significant interest in biological and pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by the presence of amino and dithiocarboxyamino functional groups. Its molecular formula is C6H10N4S2, and it is often utilized in biochemical research for its unique properties.
Property | Value |
---|---|
Molecular Formula | C₆H₁₀N₄S₂ |
Molecular Weight | 174.30 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Cytotoxicity and Therapeutic Potential
A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of related pyrimidine derivatives on cancer cell lines. The compounds were observed to induce apoptosis in a dose-dependent manner, suggesting potential for cancer therapeutics . The specific activity of this compound in this context remains to be fully elucidated.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Membrane Disruption : The quaternary ammonium structure can interact with lipid membranes, leading to increased permeability and eventual cell death.
- Antioxidant Activity : Some studies suggest that dithiocarboxylic acids possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various ammonium salts against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 4-amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro testing on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that derivatives of pyrimidine compounds could reduce cell viability significantly at concentrations above 10 µM. While specific data for the ammonium salt variant is sparse, these findings suggest potential avenues for further exploration in cancer treatment .
Properties
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methylcarbamodithioic acid;azane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S2.H3N/c1-4-9-2-5(6(8)11-4)3-10-7(12)13;/h2H,3H2,1H3,(H2,8,9,11)(H2,10,12,13);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFRGSBVNHZKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=S)S.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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